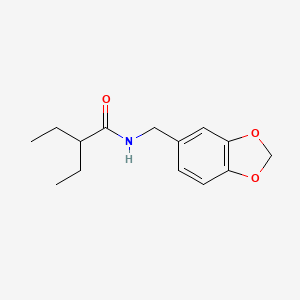![molecular formula C21H24ClN3O4 B11169128 4-(acetylamino)-N-[2-(tert-butylcarbamoyl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B11169128.png)
4-(acetylamino)-N-[2-(tert-butylcarbamoyl)phenyl]-5-chloro-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE is a complex organic compound with a unique structure that includes a tert-butylcarbamoyl group, a phenyl ring, a chloro group, an acetamido group, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the tert-butylcarbamoyl group: This step involves the reaction of tert-butyl isocyanate with an appropriate amine to form the tert-butylcarbamoyl group.
Introduction of the phenyl ring: The phenyl ring can be introduced through a Friedel-Crafts acylation reaction.
Chlorination: The chloro group can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Acetylation: The acetamido group is typically introduced through an acetylation reaction using acetic anhydride.
Methoxylation: The methoxy group can be introduced using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(tert-butylcarbamoyl)phenyl]-1-(thiophene-2-carbonyl)piperidine-4-carboxamide
- N-[2-(tert-butylcarbamoyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide
- N-[2-(tert-butylcarbamoyl)phenyl]pyridine-3-carboxamide
Uniqueness
N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H24ClN3O4 |
|---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
4-acetamido-N-[2-(tert-butylcarbamoyl)phenyl]-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C21H24ClN3O4/c1-12(26)23-17-11-18(29-5)14(10-15(17)22)19(27)24-16-9-7-6-8-13(16)20(28)25-21(2,3)4/h6-11H,1-5H3,(H,23,26)(H,24,27)(H,25,28) |
InChI Key |
NFFSCYCDSCEAHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=CC=CC=C2C(=O)NC(C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Chlorobenzyl)sulfonyl]azepane](/img/structure/B11169056.png)

![4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11169067.png)
![N-(4-methoxyphenyl)-2-({[4-(propanoylamino)phenyl]carbonyl}amino)benzamide](/img/structure/B11169071.png)
![1-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-L-proline](/img/structure/B11169078.png)
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate](/img/structure/B11169083.png)
![3,4-Dimethyl-N-[4-(N-methylacetamido)phenyl]benzamide](/img/structure/B11169087.png)
![2-(4-chlorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11169090.png)
![3-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11169092.png)
![4-{[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate](/img/structure/B11169100.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11169107.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11169112.png)
![1-cyclohexyl-N-[2-(cyclohexylcarbamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11169118.png)
